N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-9-8-13-11-6-2-4-10-5-3-7-14-12(10)11/h3,5,7,11,13H,2,4,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCJGJLUHGURAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203325 | |
| Record name | 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-49-5 | |
| Record name | 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6,7,8-tetrahydroquinoline and 2-methoxyethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts. Commonly, the reaction is performed in an inert atmosphere to prevent unwanted side reactions.
Reaction Steps: The process involves the nucleophilic substitution of the amine group on the quinoline ring with the 2-methoxyethyl group. This can be achieved through various methods, including the use of protecting groups and subsequent deprotection steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, purification steps, and quality control measures to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation.
Scientific Research Applications
Biological Properties
Anticancer Activity
Research indicates that tetrahydroquinoline derivatives, including N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine, exhibit significant antiproliferative effects against various cancer cell lines. In a study assessing the cytotoxicity of several derivatives on human cancer cells such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma), compounds with similar structures demonstrated enhanced activity due to their ability to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels .
Antimicrobial Properties
Tetrahydroquinoline derivatives have also shown promising antimicrobial activities. The presence of the methoxyethyl group in this compound may enhance its solubility and reactivity, making it a candidate for further exploration in the development of new antimicrobial agents.
Case Study 1: Anticancer Research
A study investigated the effects of various tetrahydroquinoline derivatives on cancer cell lines. Compounds similar to this compound were tested for their ability to induce cell death through ROS-mediated pathways. Results indicated that specific structural features significantly influenced cytotoxicity levels across different cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | HeLa | 36 ± 4 |
| 5a | HT-29 | 19 ± 1 |
| 2b | A2780 | 77 ± 7 |
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives containing the tetrahydroquinoline structure were screened against various bacterial strains. The presence of functional groups like methoxyethyl was found to enhance antibacterial efficacy compared to non-substituted analogs.
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in the substituent attached to the 8-amino group, influencing electronic, steric, and solubility profiles:
Notes:
- The trifluoroethyl analog (CAS: 1432679-46-3) exhibits enhanced metabolic stability due to fluorine’s inductive effects but reduced solubility in aqueous media .
- Diphenylphosphinoethyl derivatives act as bidentate ligands in iron complexes, enabling high catalytic activity in ethylene oligomerization (up to 1.33 × 10⁶ g·mol⁻¹·h⁻¹) .
- The free amine (S)-THQ-8-amine (CAS: 865303-57-7) is utilized in chiral Mn(I) pincer complexes for asymmetric hydrogenation, achieving >90% enantiomeric excess in ketone reductions .
Pharmaceutical Relevance
- CXCR4 Antagonism: Rigid tetrahydroquinoline scaffolds like (S)-THQ-8-amine disrupt CXCL12-mediated cancer cell survival, showing IC₅₀ values <100 nM in metastatic cell lines .
- Antimicrobial Activity : Methoxyethyl-substituted quinazoline derivatives (e.g., compound 2c in ) exhibit moderate activity against S. aureus (MIC = 32 µg/mL) .
Catalytic Performance
- Ethylene Oligomerization: Diphenylphosphinoethyl-iron complexes produce linear α-olefins with high selectivity (C₆: 48% 1-hexene) .
- Asymmetric Hydrogenation: Mn(I) complexes with (S)-THQ-8-amine ligands achieve turnover frequencies (TOF) >500 h⁻¹ in acetophenone reduction .
Biological Activity
N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to the class of quinolines, which are heterocyclic aromatic compounds widely used in pharmaceuticals. The presence of the methoxyethyl group enhances its solubility and reactivity, making it a valuable candidate for various biological applications.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 5,6,7,8-tetrahydroquinoline and 2-methoxyethylamine.
- Reaction Conditions : The reaction is performed under controlled conditions (temperature and pressure) in an inert atmosphere to prevent side reactions.
- Mechanism : The nucleophilic substitution of the amine group on the quinoline ring with the 2-methoxyethyl group is the key step in the synthesis.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to induce cytotoxic effects in various cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells.
- Mechanism of Action : It is believed to induce mitochondrial dysfunction by increasing reactive oxygen species (ROS) levels within cancer cells. This mechanism can lead to apoptosis and cell cycle arrest in tumor cells .
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in other therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against various pathogens.
- Antiviral Effects : Its ability to interact with specific viral targets is under investigation.
Case Studies
Several studies have focused on the biological activity of related tetrahydroquinoline derivatives:
-
Study on Stereochemistry : A study investigated how stereochemistry affects the biological activity of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. The findings indicated that specific enantiomers exhibited varying degrees of cytotoxicity against cancer cells .
Compound IC50 (µM) Cell Line (R)-5a 0.6 HCT-116 (S)-5a 17.2 A2780 - Mechanistic Insights : Another study highlighted that compounds with similar structures could modulate enzyme activities or receptor interactions essential for their pharmacological effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine and its derivatives?
- Methodology : The compound is typically synthesized via reductive amination or N-alkylation. For example, ligands like L5–L7 are synthesized by reacting 5,6,7,8-tetrahydroquinolin-8-one derivatives with alkylamines (e.g., 2-(diphenylphosphino)ethanamine) using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloroethane . Modifications to the methoxyethyl group can be achieved through nucleophilic substitution or coupling reactions.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology : Key techniques include:
- NMR spectroscopy (1H, 13C, 31P) to confirm substituent integration and stereochemistry .
- FT-IR spectroscopy to identify functional groups like N-H (3305 cm⁻¹) and P-C (1099 cm⁻¹) .
- X-ray crystallography for resolving 3D structures, as demonstrated for iron(II) complexes .
- Elemental analysis to verify purity and stoichiometry .
Q. How is the compound utilized in organometallic catalysis?
- Methodology : The amine group acts as a ligand in transition-metal complexes. For instance, iron(II) complexes with tetrahydroquinolin-8-amine ligands (e.g., Fe1–Fe8) catalyze ε-caprolactone ring-opening polymerization (ROP) under mild conditions (e.g., Fe6 with LiCH2SiMe3 at 25°C) . Catalytic efficiency is influenced by solvent polarity and ligand steric effects .
Advanced Research Questions
Q. How do structural modifications to the methoxyethyl group impact catalytic activity in polymerization?
- Methodology : Substituent effects are analyzed by synthesizing ligands with varying alkyl/aryl groups (e.g., L5: mesityl; L6: triisopropylphenyl) and testing their iron(II) complexes in ROP. Catalytic activity (turnover frequency) and polymer molecular weight are correlated with ligand steric bulk and electronic properties. For example, bulkier ligands reduce polymerization rates but enhance stereocontrol .
Q. What strategies resolve enantiomers of this compound for chiral applications?
- Methodology : Enantioselective synthesis employs enzymatic kinetic resolution (e.g., using lipases) or chiral auxiliaries. For example, (S)-5,6,7,8-tetrahydroquinolin-8-amine is obtained via enzymatic resolution with L-tartaric acid, achieving >99% ee after recrystallization . Chiral Mn(I) complexes (e.g., Mn7) further demonstrate enantiocontrol in asymmetric hydrogenation .
Q. How can contradictory data on biological activity (e.g., CXCR4 antagonism vs. antimicrobial effects) be reconciled?
- Methodology : Cross-study analysis involves comparing assay conditions (e.g., cell lines, concentrations). For instance:
- CXCR4 antagonism (IC50 values) is tested in cancer cell migration assays using Jurkat T-cells .
- Antimicrobial activity against S. aureus or E. coli is evaluated via microdilution methods (MIC values), where substituent lipophilicity enhances membrane penetration .
- Discrepancies arise from varying pharmacokinetic properties or off-target effects, necessitating structure-activity relationship (SAR) studies .
Q. What computational methods predict the compound’s reactivity in catalytic cycles?
- Methodology : Density functional theory (DFT) calculations model transition states in ROP or hydrogenation. For example, Mn(I) complexes with PNN ligands (e.g., Mn7) show lower activation energies for ketone hydrogenation due to optimized metal-ligand cooperation . Molecular dynamics simulations further assess solvent effects on catalytic intermediates .
Data Contradiction Analysis
Q. Why do different studies report varying catalytic efficiencies for iron(II) complexes in ROP?
- Analysis : Discrepancies stem from:
- Solvent effects : THF vs. toluene alters polarity and coordination behavior .
- Temperature : Higher temperatures (e.g., 60°C) accelerate chain transfer, reducing polymer molecular weight .
- Pre-catalyst activation : Use of LiCH2SiMe3 vs. B(C6F5)3 affects initiation rates .
Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
